Neryl formate
Description
Contextualization within Natural Product Chemistry and Chemical Ecology Research
Neryl formate (B1220265) is a key subject within natural product chemistry, which focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. chemimpex.com It is found in various plants, such as Daphne odora and Elsholtzia ciliata, and is also produced by several species of arthropods, particularly mites. nih.gov The study of neryl formate is deeply rooted in chemical ecology, the science that examines the role of chemical interactions between living organisms and their environment.
In the context of chemical ecology, this compound is primarily studied for its function as a pheromone. Pheromones are semiochemicals that trigger a social response in members of the same species. Research has identified this compound as a critical signaling molecule in numerous mite species, where it can function as either an alarm or an aggregation pheromone. nih.govtandfonline.com
Alarm Pheromone: In several species of astigmatid mites, such as Tyrophagus putrescentiae (cheese mite), Rhizoglyphus robini (bulb mite), and Balaustium sp. (velvet mite), this compound acts as an alarm pheromone. tandfonline.comoup.comnih.gov When released in response to a disturbance or threat, it prompts a dispersal response, causing nearby mites to scatter and evade potential danger. tandfonline.com
Aggregation Pheromone: Conversely, in the medically significant American house dust mite (Dermatophagoides farinae) and European house dust mite (Dermatophagoides pteronyssinus), this compound functions as an airborne aggregation pheromone. oup.comnih.gov It attracts both male and female mites, causing them to congregate. oup.comhousedustmite.com This behavior is crucial for mating and for forming clusters to defend against unfavorable environmental conditions. housedustmite.com
The dual functionality of this compound across different species highlights a common theme in chemical ecology, where the behavioral response to a specific compound can be context-dependent and species-specific. cambridge.org
Academic Significance and Research Trajectory of this compound
The academic significance of this compound stems largely from its identification as a key pheromone in house dust mites, which are major sources of allergens that cause atopic diseases like asthma and rhinitis worldwide. oup.comhousedustmite.com This discovery has opened a new avenue for developing novel pest control strategies based on manipulating mite behavior. oup.comresearchgate.net The potential to use this compound in "lure-and-kill" or trapping systems provides a targeted, semiochemical-based alternative to conventional pesticides. oup.comhousedustmite.com
The research trajectory for this compound has progressed from initial detection to definitive identification and functional analysis.
Tentative Identification: Early studies on the chemical profiles of various mites chromatographically detected and tentatively identified this compound as a component of their exuded secretions. oup.comgoogle.com
Definitive Identification and Synthesis: Subsequent research employed more advanced analytical techniques. Coupled gas chromatography-mass spectrometry (GC-MS) was used to analyze behaviorally active fractions of mite extracts, indicating neryl or geranyl formate as the primary component. oup.comnih.gov The definitive identification of this compound was achieved through peak enhancement, where a synthetically produced, high-purity sample of this compound was co-injected with the natural extract, confirming a match. oup.comresearchgate.net The synthesis is typically achieved through the direct esterification of nerol (B1678202) with formic acid.
Functional Characterization: With a confirmed identification, researchers conducted behavioral bioassays, such as Y-tube olfactometer tests, to determine the compound's function. oup.com These experiments demonstrated that synthetic this compound elicited the same attractive response in house dust mites as the natural mite extract, confirming its role as an aggregation pheromone. oup.comresearchgate.net Studies have quantified the amount of this compound produced per mite and determined the effective doses for attraction. oup.comgoogle.com
Biosynthesis Research: More recent investigations have focused on the biosynthetic pathways of aliphatic formates in mites. Studies using labeled precursors suggest that these formates, likely including this compound, are generated via a Baeyer–Villiger oxidation of corresponding aldehydes. pnas.org
| Mite Species | Pheromone Function | Key Research Finding | Citation |
|---|---|---|---|
| Dermatophagoides farinae (American House Dust Mite) | Aggregation Pheromone | Significantly attracted to synthetic this compound. Males respond at 100 ng and females at 10 ng. The compound is released as a volatile organic compound. | oup.comoup.com |
| Dermatophagoides pteronyssinus (European House Dust Mite) | Aggregation Pheromone | Significantly attracted to synthetic this compound. Males respond at 10 ng, while females respond at both 10 ng and 100 ng. | oup.comoup.com |
| Tyrophagus putrescentiae (Cheese Mite) | Alarm Pheromone | Identified as the first alarm pheromone in this species. | oup.compnas.org |
| Balaustium sp. (Velvet Mite) | Alarm Pheromone (Dispersal Agent) | GC-MS analysis confirmed the presence of this compound in secretions. The compound causes mites to retreat but is likely one component of a more complex pheromone blend. | tandfonline.comresearchgate.net |
| Rhizoglyphus robini (Bulb Mite) | Alarm Pheromone | This compound was previously identified as an alarm pheromone in this species. | oup.comnih.gov |
| Tyroborus lini | Alarm Pheromone | Identified as the alarm pheromone, active at a 0.05–1 ng dose. It is produced in the opisthonotal gland. | researchgate.net |
Overview of Key Research Paradigms Applied to this compound
The investigation of this compound is conducted primarily within a positivist and post-positivist research paradigm, which relies on empirical evidence and the scientific method to understand natural phenomena. iier.org.au This approach dictates that hypotheses about the compound's identity and function must be testable and verifiable through experimentation. The key research methodologies employed in the study of this compound include a combination of chemical analysis, organic synthesis, and behavioral bioassays.
Chemical Analysis and Structure Elucidation: This is the foundational step in identifying a natural product. The process begins with the extraction of volatile compounds from the source organism, such as mite colonies, using solvents (e.g., hexane) or dynamic headspace collection (air entrainment), which captures airborne chemicals. oup.comnih.gov The extracts are then analyzed using:
Gas Chromatography (GC): This technique separates the complex mixture of compounds in the extract into individual components. oup.com
Mass Spectrometry (MS): Often coupled with GC (GC-MS), this method bombards the separated components with electrons to create charged fragments. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for the tentative identification of the compound by comparing it to spectral libraries. nih.govgoogle.com
Chemical Synthesis: To confirm the identity proposed by analytical methods and to obtain pure material for biological testing, the target compound is synthesized in a laboratory. oup.com For this compound, this involves the esterification of nerol. The synthesized compound's structure is verified using analytical techniques, including MS and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring it is identical to the natural product. oup.com
Behavioral Bioassays: This methodology directly tests the function of the identified chemical. It involves controlled experiments where the organism's response to the pure, synthesized compound is observed and quantified. iier.org.au The most common method in mite pheromone research is the Y-tube olfactometer . oup.com In this assay, a mite is placed at the base of a Y-shaped tube and is presented with a choice between two air currents: one carrying the test compound (e.g., synthetic this compound) and a control (e.g., the solvent alone). oup.comnih.gov By recording the mite's choice, researchers can statistically determine if the compound acts as an attractant, a repellent, or has no effect. oup.com
These paradigms are interconnected; the results from chemical analysis guide the synthesis, and the synthesized compound is then used in bioassays to validate its ecological function. This integrated approach is essential for rigorously identifying and characterizing semiochemicals like this compound. iier.org.au
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMZVFJYMPNUCT-XFFZJAGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COC=O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014544 | |
| Record name | Neryl formate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/sweet, herbaceous, green, rose odour | |
| Record name | Neryl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
113.00 to 114.00 °C. @ 15.00 mm Hg | |
| Record name | Neryl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water, 1ml in 10 ml 70% alcohol (in ethanol) | |
| Record name | Neryl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.916-0.917 (15°) | |
| Record name | Neryl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/293/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2142-94-1, 105-86-2 | |
| Record name | Neryl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Neryl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21736 | |
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| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Neryl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neryl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.729 | |
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| Record name | NERYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0Z8J413XD | |
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| Record name | Neryl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Strategies and Methodologies for Neryl Formate
De Novo Synthetic Routes for Neryl Formate (B1220265)
The creation of neryl formate from basic chemical building blocks, known as de novo synthesis, is crucial for obtaining this compound for research and commercial purposes. While biosynthesis in organisms like mites occurs, laboratory synthesis provides a more controlled and scalable source. inrae.frroyalsocietypublishing.orgnih.gov The most common synthetic approaches involve the esterification of nerol (B1678202) with a formylating agent.
Acid-Catalyzed Esterification of Nerol with Formic Acid
A prevalent and well-documented method for synthesizing this compound is the direct esterification of nerol with formic acid, typically facilitated by an acid catalyst. oup.com This reaction is a classic example of Fischer esterification, where the hydroxyl group of the alcohol (nerol) reacts with the carboxylic acid (formic acid) to form an ester and water.
The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of formic acid by the acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen atom of the nerol's hydroxyl group. The subsequent transfer of a proton and elimination of a water molecule yields the protonated ester, which is then deprotonated to give the final product, this compound. The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the ester.
The choice of catalyst and reaction conditions significantly influences the yield and selectivity of this compound synthesis. Strong mineral acids like sulfuric acid (H₂SO₄) are effective catalysts. For instance, using 0.5–1.0 mol% of sulfuric acid at temperatures between 60–80°C can lead to yields of 85–92%. The molar ratio of nerol to formic acid is also a critical parameter to optimize, as an excess of the acid can promote side reactions. Other acid catalysts, such as p-toluenesulfonic acid (PTSA) and solid acid catalysts like Amberlyst-15, have also been employed. While effective, they may require longer reaction times compared to sulfuric acid. The use of 1,3-dicyclohexylcarbodiimide (DCC) in conjunction with formic acid is another method to achieve esterification. oup.comgoogle.com
Table 1: Comparison of Catalysts in the Esterification of Nerol
| Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (GC-MS) |
|---|---|---|---|---|---|
| H₂SO₄ | 0.5 mol% | 80 | 4 | 92 | 98.5 |
| PTSA | 1.0 mol% | 70 | 8 | 88 | 97.2 |
| Amberlyst-15 | 5.0 wt% | 65 | 12 | 84 | 96.8 |
This table is based on data from a comparative study of different catalysts for the synthesis of this compound.
Mechanistic Investigations of Esterification Pathways
Anhydride-Mediated Synthesis Approaches for this compound
An alternative to using formic acid directly is the use of an anhydride (B1165640), such as acetic formic anhydride, as the formylating agent. This method often proceeds under milder conditions and can offer high yields. The reaction of nerol with acetic formic anhydride in the presence of a base like pyridine (B92270) can produce this compound efficiently. The anhydride provides a more reactive acylating agent than the free carboxylic acid. The base serves to neutralize the acetic acid byproduct, driving the reaction to completion. Research has shown that this method can achieve a 95% yield within 2 hours at room temperature.
Table 2: Performance of Anhydride-Mediated Synthesis
| Nerol:Anhydride Ratio | Solvent | Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| 1:1.5 | Pyridine | 2 | 95 | 98 |
| 1:2.0 | Dichloromethane | 3 | 89 | 92 |
| 1:1.2 | Toluene | 4 | 78 | 85 |
This table summarizes the results of optimizing the anhydride-mediated synthesis of this compound under different conditions.
Green Chemistry Principles and Sustainable Synthesis of this compound
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the use of less hazardous reagents, milder reaction conditions, and energy-efficient techniques.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. bspublications.netchalmers.seresearchgate.netcem.com In the context of this compound synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. The direct coupling of microwave energy with the reactant molecules leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions. chalmers.secem.com Preliminary studies have shown that the esterification of nerol with formic acid under microwave irradiation (e.g., 300 W at 80°C) can be completed in as little as 30 minutes with an 89% yield. This represents a substantial improvement in energy efficiency and throughput compared to traditional heating methods that can take several hours.
Continuous Flow Reactor Systems for this compound Production
Continuous flow reactor systems represent a modern approach to chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety, and easier scalability. embrapa.brdurham.ac.uk While specific literature detailing the production of this compound in continuous flow systems is not abundant, the principles and technologies are well-established for analogous reactions, particularly the esterification of terpenes and the synthesis of flavor and fragrance compounds. uibk.ac.atresearchgate.netresearchgate.net
Flow reactors, which can range from packed bed reactors to microreactors, operate by continuously feeding reagents into the system and collecting the product in a constant stream. durham.ac.uk This methodology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. embrapa.br
For terpene ester synthesis, processes have been developed using column-shaped reactors where reactants are passed through a solid acid ion exchanger catalyst. This method, when operated to create a suspended or "floating" catalyst bed, minimizes catalyst abrasion and allows for continuous, long-term operation with high selectivity. Such a system has been successfully applied to the reaction of camphene (B42988) with low molecular weight carboxylic acids. google.com
Furthermore, the synthesis of other flavor esters has been successfully demonstrated in continuous-flow reactors using both chemical and enzymatic catalysts. For instance, the esterification of secondary alcohols with acetic and propanoic acids achieved conversions exceeding 88% in 60 minutes, a significant improvement over the 120 minutes required in batch processes. embrapa.br Similarly, enzymatic esterification in flow reactors has been shown to be a viable and efficient method. researchgate.netnih.gov These examples strongly suggest the high potential for adapting continuous flow technology to the esterification of nerol with formic acid for a more efficient and scalable production of this compound.
Biosynthetic Pathways and Enzymatic Synthesis of this compound (in non-human systems)
In nature, particularly in astigmatid mites where it functions as an alarm or aggregation pheromone, this compound is synthesized through a sophisticated enzymatic pathway. pnas.orgoup.comgoogle.com The biosynthesis involves the convergence of two distinct routes: the mevalonate (B85504) pathway for the terpene backbone and a novel oxidation mechanism for the creation of the formate ester group. pnas.orgresearchgate.net
Identification of Key Enzymes in this compound Biosynthesis
The biosynthesis of the nerol moiety of this compound follows the well-established mevalonate pathway, which produces terpenoids from acetyl-CoA. researchgate.net Isotopic labeling studies using 13C-labeled glucose have confirmed that the carbon skeleton of related monoterpenes in mites, such as neral (B7780846), is derived via this pathway. researchgate.netjst.go.jp Key enzymes in this pathway include:
Acetyl-CoA C-acetyltransferase
Hydroxymethylglutaryl-CoA synthase (HMG-CoA synthase)
Hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase)
Mevalonate kinase
Phosphomevalonate kinase
Diphosphomevalonate decarboxylase
Isopentenyl-diphosphate delta-isomerase
These enzymes work in sequence to produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then assembled into geranyl pyrophosphate (GPP), the direct precursor to monoterpenes like nerol.
While the synthesis of the nerol backbone is understood, the final esterification step requires a specific set of enzymes. In mites, the formation of formate esters is not a simple esterification with formic acid. Instead, it involves the oxidation of an aldehyde precursor. pnas.orgnih.gov The key enzyme type implicated in this step is a Baeyer-Villiger monooxygenase (BVMO) . pnas.orgnih.govpnas.orgescholarship.org Although the specific BVMO responsible for converting a neral-like aldehyde to this compound in mites has not yet been isolated and characterized, its existence is strongly supported by mechanistic studies on analogous aliphatic formates found in the same organisms. pnas.orgnih.govresearchgate.net This enzyme would catalyze the insertion of an oxygen atom between the carbonyl carbon and the hydrogen of the aldehyde group, a novel biochemical function.
Additionally, enzymes such as Geraniol (B1671447) Dehydrogenase (GeDH) have been identified and purified from mites like Carpoglyphus lactis. nih.govresearchgate.netqmul.ac.uk This enzyme is crucial for oxidizing geraniol to its corresponding aldehyde, geranial. However, studies indicate that this specific enzyme does not act on nerol, the direct alcohol precursor to this compound, suggesting that a different, yet-to-be-identified dehydrogenase is responsible for forming the neraldehyde precursor. researchgate.netqmul.ac.uk
Mechanistic Studies of this compound Biosynthesis (e.g., Baeyer–Villiger oxidation)
The formation of the formate ester in astigmatid mites proceeds through a fascinating and unusual biochemical mechanism: a Baeyer-Villiger oxidation of an aldehyde precursor. pnas.orgnih.govpnas.orgescholarship.org This pathway was elucidated through isotopic labeling studies on long-chain aliphatic formates, such as (Z,Z)-8,11-heptadecadienyl formate, which are also present in mite secretions. pnas.orgnih.gov
The proposed mechanism for this compound biosynthesis is as follows:
Precursor Formation : Nerol, synthesized via the mevalonate pathway, is oxidized to its corresponding aldehyde, neral.
Baeyer-Villiger Oxidation : A Baeyer-Villiger monooxygenase (BVMO) enzyme catalyzes the insertion of a molecular oxygen atom between the carbonyl carbon and the hydrogen of the aldehyde group of neral. pnas.orgnih.gov This oxidation directly forms the this compound ester.
This pathway is significant because it represents a novel biological application of the Baeyer-Villiger oxidation to create a formate ester from an aldehyde. escholarship.org Isotopic labeling experiments have shown that the carbonyl carbon of the formate group is derived directly from the C-1 position of the precursor fatty acid (in the case of aliphatic formates), which is first reduced to an aldehyde before oxidation. pnas.orgnih.govpnas.org This mechanism is hypothesized to be general for formate biosynthesis in these organisms, applying to both aliphatic and terpenoid formates like this compound. pnas.orgresearchgate.net
Role of Fatty Acid Precursors in this compound Biosynthesis
While the ten-carbon nerol backbone of this compound originates from the mevalonate pathway, which starts from acetyl-CoA, fatty acids play a crucial and direct role in the formation of the formate group itself. pnas.orgpnas.org The elucidation of the Baeyer-Villiger oxidation mechanism for aliphatic formates in mites provides the key insight. pnas.orgnih.gov
In these studies, mites were fed 13C-labeled fatty acids (e.g., stearic acid). Analysis of the resulting aliphatic formate pheromones revealed that the 13C label was specifically located on the formyl carbon. pnas.orgescholarship.org This demonstrates that the biosynthesis of the formate ester involves the reduction of a fatty acid (or its CoA derivative) to an aldehyde, followed by the BVMO-catalyzed oxidation of that aldehyde. pnas.orgresearchgate.net
Therefore, the biosynthesis of this compound is a hybrid process:
The nerol portion is derived from the mevalonate pathway . researchgate.net
The formate portion is proposed to be generated via a Baeyer-Villiger oxidation of an aldehyde. pnas.orgnih.gov Although the specific aldehyde precursor for the formyl group in this compound synthesis hasn't been definitively traced in the same way as for aliphatic formates, the mechanism is believed to be conserved.
Optimization of this compound Yields and Purity in Synthetic Processes
The chemical synthesis of this compound can be achieved through several methods, with ongoing research focused on optimizing reaction conditions to maximize yield and purity. The primary routes are acid-catalyzed direct esterification and anhydride-mediated synthesis.
Acid-Catalyzed Esterification: The most common method involves the direct esterification of nerol with formic acid using an acid catalyst. The yield and reaction time are highly dependent on the choice of catalyst and reaction conditions.
| Catalyst | Nerol:Acid Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Sulfuric Acid (H₂SO₄) | 1:1.2 | 60–80 | 4–6 | 85–92 | ~98.5 |
| p-Toluenesulfonic Acid (PTSA) | 1:1.2 | ~70 | 8–12 | ~88 | ~97.2 |
| Amberlyst-15 | 1:1.2 | ~65 | 8–12 | ~84 | ~96.8 |
Table 1: Comparison of Catalysts for Acid-Catalyzed this compound Synthesis. Data compiled from literature.
Optimization of this process involves using a slight excess of formic acid to drive the equilibrium towards the product. However, high temperatures can lead to the dehydration of nerol, an undesirable side reaction. Purity is enhanced by minimizing these side reactions and by subsequent purification.
Anhydride-Mediated Synthesis: An alternative, milder method utilizes acetic-formic anhydride in the presence of a base like pyridine. This method can achieve very high yields in shorter times and at room temperature.
| Nerol:Anhydride Ratio | Solvent | Time (h) | Yield (%) | Selectivity (%) |
| 1:1.5 | Pyridine | 2 | 95 | 98 |
| 1:2.0 | Dichloromethane | 3 | 89 | 92 |
| 1:1.2 | Toluene | 4 | 78 | 85 |
Table 2: Performance of Anhydride-Mediated this compound Synthesis. Data compiled from literature.
Purity Optimization and Byproduct Mitigation: The primary byproducts in these synthetic processes include unreacted nerol, nerol acetate (B1210297) (in the anhydride method), and dimeric ethers from nerol dehydration. The purity of the final product can be significantly improved by:
Controlling Temperature: Careful temperature control during the reaction and distillation is crucial to prevent the decomposition of the thermally unstable this compound.
Use of Molecular Sieves: Adding 4Å molecular sieves to the reaction mixture can absorb water, a byproduct of esterification, thereby shifting the equilibrium towards the product and suppressing etherification side reactions. This can increase selectivity to as high as 98%.
Purification: The crude this compound is typically purified by fractional distillation under reduced pressure (e.g., 10-15 mmHg) to isolate the product at its boiling point while minimizing thermal decomposition. Liquid chromatography over adsorbents like Florisil has also been used to fractionate and purify this compound from extracts. oup.comgoogle.com
Mechanistic Investigations of Neryl Formate Reactions
Hydrolysis Kinetics and Mechanism of Neryl Formate (B1220265)
The hydrolysis of neryl formate involves the cleavage of the ester bond to yield nerol (B1678202) and formic acid. This reaction can be catalyzed by either acid or base.
Under basic conditions, such as treatment with a dilute alkali, the hydrolysis follows a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formate group. This results in the formation of a tetrahedral intermediate, which then collapses to expel the neryl oxide anion as a leaving group. Finally, protonation of the neryl oxide anion yields nerol. The rate of this saponification reaction is typically dependent on the concentrations of both the ester and the hydroxide ion.
In acidic conditions, the carbonyl oxygen of the ester is first protonated by a hydronium ion. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule, which acts as a nucleophile. A subsequent proton transfer and elimination of a molecule of nerol leads to the formation of protonated formic acid, which then deprotonates to give formic acid. The pH-rate profiles for similar aminoalkyl esters show that hydrolysis can be catalyzed by both hydronium and hydroxide ions, with the hydroxide-catalyzed pathway being significantly faster. science.gov
The kinetics of the hydrolysis of related aminoethyl and aminobutyl esters have been shown to follow pseudo-first-order kinetics. science.gov The rate of hydrolysis is influenced by the pH and the pKa of any basic nitrogen atoms in the ester side chain. science.gov For this compound, which lacks such a group, the rate is primarily influenced by the concentration of the acid or base catalyst and the temperature.
Transesterification Reactions Involving this compound
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. libretexts.org In the context of this compound, this would involve reacting it with an alcohol in the presence of a catalyst to produce a different formate ester and nerol. The reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. libretexts.org
The mechanism, whether acid or base-catalyzed, is analogous to that of hydrolysis.
Acid-Catalyzed Transesterification: The carbonyl oxygen of this compound is protonated, activating the carbonyl group for nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, nerol is eliminated as the leaving group, yielding the new formate ester. libretexts.org
Base-Catalyzed Transesterification: A strong base deprotonates the incoming alcohol to form an alkoxide, which is a potent nucleophile. This alkoxide then attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate that subsequently collapses to eliminate the neryl oxide anion and form the new ester.
Enzymatic transesterification offers a milder and more selective alternative. Lipases are commonly used for this purpose. For instance, the transesterification of nerol with ethyl acetate (B1210297) to produce neryl acetate has been successfully demonstrated using Novozym 435, a lipase (B570770) from Candida antarctica. scirp.orgscirp.org This reaction was found to follow a ternary complex mechanism with inhibition by ethyl acetate. scirp.orgscirp.org A similar enzymatic approach could be applied to the transesterification of this compound. The synthesis of neryl acetate from nerol and vinyl acetate has also been studied, highlighting the utility of lipases in catalyzing such reactions in non-aqueous systems. scielo.br
Oxidation and Reduction Pathways of this compound (e.g., Hydrogenation, Ozonolysis)
The double bonds in the this compound structure are susceptible to oxidation and reduction reactions.
Hydrogenation: The carbon-carbon double bonds of this compound can be reduced through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction proceeds via the addition of hydrogen atoms across the double bonds, resulting in the saturation of the hydrocarbon chain to yield the corresponding saturated formate ester. The ester group itself is generally stable under these conditions.
Ozonolysis: Ozonolysis is a powerful method to cleave carbon-carbon double bonds. When this compound is treated with ozone (O₃) followed by a workup step, the two double bonds are cleaved. Depending on the workup conditions (reductive or oxidative), different products can be obtained. A reductive workup (e.g., with zinc and water or dimethyl sulfide) would typically yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) would produce carboxylic acids or ketones.
Biosynthetic Oxidation: In the context of mite biochemistry, it has been proposed that aliphatic formates are biosynthesized through a Baeyer–Villiger oxidation of aldehydes. pnas.orgpnas.org This enzymatic process involves the insertion of an oxygen atom between the carbonyl group and the carbon chain of an aldehyde precursor. pnas.orgpnas.org While this specific pathway relates to the formation of the formate moiety itself, it highlights a relevant biological oxidation mechanism.
Reduction of the Formate Group: While the double bonds are more readily reduced, the formate ester group can also be reduced under more forcing conditions. The reduction of formates to formaldehyde (B43269) is a key step in certain engineered metabolic pathways for carbon assimilation. researchgate.netnih.gov This can be achieved enzymatically through a two-step process involving activation to formyl-CoA followed by reduction. nih.gov Chemically, this reduction typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄).
Electrophilic and Nucleophilic Reactions of this compound
The chemical structure of this compound contains both nucleophilic and electrophilic centers, allowing it to participate in a variety of reactions.
Electrophilic Character: The carbonyl carbon of the formate group is electrophilic. youtube.com It is susceptible to attack by nucleophiles, which are electron-rich species. mhmedical.commasterorganicchemistry.com This electrophilicity is the basis for hydrolysis and transesterification reactions, where water, hydroxide ions, or alkoxides act as nucleophiles. The electrophilicity of the carbonyl carbon can be enhanced by protonation of the carbonyl oxygen in acidic media. libretexts.org
Nucleophilic Character: The carbon-carbon double bonds in the neryl chain are electron-rich and thus nucleophilic. They can react with electrophiles in electrophilic addition reactions. For example, the addition of a hydrogen halide (H-X) would proceed via the formation of a carbocation intermediate, with the initial attack of the pi bond on the electrophilic hydrogen atom. The subsequent attack of the halide anion on the carbocation would yield the final product. The regioselectivity of this addition would follow Markovnikov's rule, where the hydrogen adds to the carbon atom that already has more hydrogen atoms.
The oxygen atoms of the ester group also possess lone pairs of electrons and can therefore act as nucleophiles or Lewis bases. mhmedical.commasterorganicchemistry.com For instance, the carbonyl oxygen is the site of protonation in acid-catalyzed reactions. libretexts.org
Radical Reactions and Polymerization Potential of this compound
The presence of allylic hydrogens and carbon-carbon double bonds in this compound suggests a potential for radical reactions.
Radical Reactions: Allylic hydrogens (hydrogens on a carbon atom adjacent to a double bond) are susceptible to abstraction by radicals, which would lead to the formation of a resonance-stabilized allylic radical. This radical could then participate in various subsequent reactions, such as radical-mediated halogenation or oxidation.
Polymerization Potential: Radical polymerization is a common method for producing polymers from vinyl monomers. wikipedia.org The process involves three main steps: initiation, propagation, and termination. wikipedia.orglibretexts.org An initiator molecule generates a free radical, which then adds to a monomer unit, creating a new radical that can further react with other monomers in a chain reaction. libretexts.orgresearchgate.net
The double bonds in this compound could potentially undergo radical polymerization. In such a scenario, a radical initiator would add to one of the double bonds, generating a new radical on the this compound molecule. This radical could then add to another this compound molecule, propagating the polymer chain. However, the reactivity in radical polymerization is highly dependent on the structure of the monomer. The steric hindrance around the double bonds and the potential for chain transfer reactions involving the allylic hydrogens could influence the feasibility and outcome of the polymerization. Chain transfer would terminate one growing chain while initiating another, potentially limiting the molecular weight of the resulting polymer.
While conventional free radical polymerization (FRP) is widely used, controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) offer better control over the polymer structure. nih.gov These methods could potentially be explored for the polymerization of monomers like this compound to create polymers with specific properties.
Derivatization and Analog Development of Neryl Formate
Synthesis of Structurally Modified Neryl Formate (B1220265) Derivatives
The synthesis of neryl formate analogs generally involves targeted modifications to one of two key regions of the molecule: the formate ester group or the C10 neryl carbon skeleton.
The formate ester is a primary target for modification. Replacing the formyl group with other acyl groups can significantly influence the compound's properties. The synthesis of neryl acetate (B1210297) and neryl propionate (B1217596) serve as prominent examples of this strategy.
Neryl Acetate: The synthesis of neryl acetate has been achieved through both enzymatic and chemical methods.
Enzymatic Synthesis: Lipase-catalyzed transesterification is a common "green" method. For instance, Novozyme 435, an immobilized Candida antarctica lipase (B570770), effectively catalyzes the reaction between nerol (B1678202) and an acyl donor like ethyl acetate or vinyl acetate in a solvent-free system. scirp.orgscielo.br This process can achieve high conversion rates of nerol (over 91%) with 100% selectivity for neryl acetate. scirp.org
Chemical Synthesis: Traditional esterification of nerol can be performed with acetic acid using various catalysts, including sulfuric acid, p-toluenesulfonic acid, or cation-exchange resins. scirp.org
Neryl Propionate: This analog, identified in the headspace of the European house dust mite, can be synthesized for biological testing, demonstrating a direct modification of the ester group found in nature. mdpi.com
| Target Compound | Original Moiety | Modified Moiety | Synthesis Method | Key Reactants |
|---|---|---|---|---|
| Neryl Acetate | Formate (-OCHO) | Acetate (-OCOCH₃) | Enzymatic Transesterification | Nerol, Ethyl Acetate, Lipase (Novozyme 435) scirp.org |
| Neryl Propionate | Formate (-OCHO) | Propionate (-OCOCH₂CH₃) | Chemical Synthesis | Nerol, Propionic Anhydride (B1165640)/Chloride |
Altering the C10 isoprenoid backbone of the neryl group provides another avenue for creating analogs. Research into the alarm pheromone activity of mites has led to the synthesis of numerous analogs with modified carbon skeletons to determine the essential structural features.
A key synthetic strategy employed is the Wittig reaction . This reaction has been used to prepare a series of 3-methyl- and 3-ethyl-(Z)-2-alkenyl formates by reacting an appropriate phosphorane with a 2-alkanone or 3-alkanone. researchgate.netoup.com This approach allows for systematic variation in the chain length of the alcohol moiety. For example, analogs such as 3-methyl-(Z)-2-octenyl formate, 3-methyl-(Z)-2-nonenyl formate, and 3-methyl-(Z)-2-decenyl formate have been synthesized from 2-heptanone, 2-octanone, and 2-nonanone, respectively. tandfonline.com
Furthermore, synthesis of structurally distinct long-chain aliphatic formates, such as (Z,Z)-8,11-heptadecadienyl formate, has been achieved from precursors like linoleic acid via a multi-step process where Barton decarboxylation is a key reaction. mdpi.com This demonstrates that formate esters with significantly different and non-terpenoid backbones can be constructed.
| Analog Class | Modification Type | Key Synthetic Reaction | Example Compound |
|---|---|---|---|
| (Z)-2-Alkenyl formates | Chain length variation | Wittig Reaction oup.com | 3-Methyl-(Z)-2-nonenyl formate tandfonline.com |
| (Z)-2-Alkenyl formates | Chain length variation | Wittig Reaction oup.com | 3-Methyl-(Z)-2-decenyl formate tandfonline.com |
| Unsaturated Aliphatic Formates | Non-terpenoid backbone | Barton Decarboxylation mdpi.com | (Z,Z)-8,11-Heptadecadienyl formate mdpi.com |
Modification of the Formate Ester Moiety
Structure-Reactivity Relationship Studies of this compound Analogs
Structure-reactivity (or structure-activity) relationship (SAR) studies are crucial for understanding how the chemical modifications described above translate into changes in biological function. For this compound and its analogs, this reactivity is often measured by their efficacy as mite pheromones.
Comprehensive studies involving a suite of synthesized analogs have revealed critical insights. Research on the mold mite, Tyrophagus putrescentiae, which uses this compound as an alarm pheromone, tested 16 analogs with modified structures. oup.comtandfonline.com The primary finding was that the (Z)-allylic primary alcohol formate moiety is the essential structural element required to induce the alarm response. oup.com
The study demonstrated that the specific acyclic monoterpene carbon skeleton of this compound is not an absolute requirement for activity. oup.com Indeed, 14 of the synthesized (Z)-2-alkenyl formate analogs demonstrated alarm pheromone activity. oup.com One analog, 3,7-dimethyl-(Z)-2-octenyl formate, was found to be as potent as this compound itself. oup.com
Modification of the formate ester also impacts biological function. While this compound acts as an alarm pheromone in some species, the related analog neryl propionate was found to function as an aggregation pheromone for the European house dust mite, attracting males, females, and tritonymphs. mdpi.com This indicates that even a small change to the ester group can alter the specific behavioral response elicited.
| Compound | Structural Modification | Observed Biological Reactivity/Function |
|---|---|---|
| This compound | Baseline (Natural Pheromone) | Alarm pheromone in various mite species. pnas.orgresearchgate.netresearchgate.net Aggregation pheromone in house dust mites. nih.gov |
| Neryl Propionate | Formate → Propionate | Aggregation pheromone for D. pteronyssinus. mdpi.com |
| 3,7-Dimethyl-(Z)-2-octenyl formate | Modified neryl backbone | Alarm pheromone activity equal to this compound against T. putrescentiae. oup.com |
| Geranyl Formate (E-isomer) | Geometric isomer (Z → E) | Significantly lower or no alarm pheromone activity compared to this compound. oup.com |
Design Principles for Novel this compound Derivatives
Based on the synthesis and structure-reactivity studies, several key design principles for creating novel, biologically active this compound derivatives can be established:
Primacy of the (Z)-Allylic Formate System : The most critical feature for retaining alarm pheromone activity is the (Z)-allylic primary formate structure. The (Z) or cis geometry of the double bond at the C2 position is essential, as the corresponding (E) or trans isomer (e.g., geranyl formate) shows drastically reduced activity. oup.com The ester must also be on a primary alcohol.
Flexibility of the Carbon Skeleton : The full C10 isoprenoid structure of the neryl moiety is not required. This allows for the design of simpler, non-terpenoid analogs that are potentially easier to synthesize, as long as the core active moiety is preserved. oup.com Chain length can be varied while retaining activity.
Functionality of the Ester Group : The formate group itself is highly effective, often more so than the corresponding aldehyde or alcohol. oup.com However, it can be substituted with other small ester groups, such as acetate or propionate, to create analogs that retain biological activity, although the specific function may be modulated (e.g., from an alarm to an aggregation pheromone). mdpi.com
Synthetic Accessibility : Practical design must consider synthetic feasibility. Reactions like the Wittig reaction provide a reliable and modular route to access a wide variety of analogs with different chain lengths by simply changing the starting ketone. oup.comtandfonline.com Enzymatic synthesis offers a green alternative for creating different ester derivatives. scirp.org
By adhering to these principles, researchers can rationally design and synthesize new molecules based on the this compound template to further explore the chemical ecology of mites or to develop new pest management tools.
Advanced Analytical and Spectroscopic Characterization Methodologies for Neryl Formate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Neryl Formate (B1220265)
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. longdom.org For neryl formate, advanced NMR techniques offer deep insights into its three-dimensional structure and behavior in solution.
Elucidation of Conformational Preferences via Multi-dimensional NMR
Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are pivotal in establishing the connectivity of atoms within a molecule. longdom.orgutexas.edu For this compound, a 2D COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the carbon backbone and confirm the positions of the methyl, methylene (B1212753), and vinyl protons. By analyzing the coupling constants and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY), the relative stereochemistry and preferred conformations of the flexible this compound molecule in solution can be determined. utexas.educopernicus.org These techniques allow for the mapping of proton-proton proximities, which is crucial for distinguishing between different spatial arrangements of the molecule. longdom.org
Dynamic NMR Studies of this compound in Solution
Dynamic NMR (DNMR) spectroscopy is employed to study the rates of intramolecular processes that cause changes in the NMR spectrum. ucl.ac.uklibretexts.org In the case of this compound, which possesses rotatable bonds, DNMR can be used to investigate the energetic barriers to rotation around the carbon-carbon single bonds. libretexts.org By monitoring the NMR spectrum at various temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. ucl.ac.uk This provides quantitative data on the activation energies for these dynamic processes, offering a more complete picture of the molecule's flexibility and the relative stability of its different conformers in solution. copernicus.org
Computational NMR Spectroscopy for Spectral Prediction and Assignment
Computational NMR spectroscopy has become an invaluable tool for complementing experimental data. beilstein-journals.orgmdpi.com By using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts for different possible conformations of this compound. mdpi.comresearchgate.net These predicted spectra can then be compared with the experimental spectra to aid in the definitive assignment of signals and to validate the determined conformation. beilstein-journals.org This approach is particularly useful in resolving ambiguities that may arise from complex or overlapping signals in the experimental NMR spectrum.
Mass Spectrometry for Mechanistic and Purity Analysis of this compound
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. google.combitesizebio.com
Fragmentation Pathway Analysis of this compound under Electron Ionization
In Electron Ionization (EI) mass spectrometry, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner. bitesizebio.comacdlabs.com The resulting mass spectrum is a fingerprint of the molecule, showing a characteristic pattern of fragment ions. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 182. nih.gov A common fragmentation pathway for esters involves the McLafferty rearrangement. mdpi.com In the case of geranyl formate, a related isomer, fragmentation of the molecular ion can lead to the formation of a fragment ion at m/z 136 through the loss of a formic acid molecule (H₂CO₂). mdpi.com Another significant fragmentation is the allylic cleavage of the isopentenyl group, leading to a characteristic base peak at m/z 69 for many acyclic terpenes. tandfonline.com Analysis of these fragmentation patterns is crucial for confirming the structure of this compound and distinguishing it from other isomers. libretexts.org
Table 1: Characteristic EI-MS Fragmentation Peaks for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 182 | [C₁₁H₁₈O₂]⁺ | Molecular Ion |
| 136 | [C₁₀H₁₆]⁺ | Loss of formic acid (H₂CO₂) via rearrangement |
| 93 | [C₇H₉]⁺ | Further fragmentation of the m/z 136 ion |
| 69 | [C₅H₉]⁺ | Allylic cleavage, often the base peak |
| 41 | [C₃H₅]⁺ | Common fragment in terpenes |
This table is based on typical fragmentation patterns for terpene formates and may vary slightly based on specific instrument conditions.
High-Resolution Mass Spectrometry for Isomer Differentiation and Product Identification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. mdpi.comlcms.cz This capability is essential for distinguishing between isomeric compounds that have the same nominal mass, such as this compound and its geometric isomer, geranyl formate. oup.comgoogle.com While both have the molecular formula C₁₁H₁₈O₂, subtle differences in their fragmentation patterns under controlled conditions, combined with precise mass measurements, can aid in their differentiation. mdpi.com When coupled with separation techniques like gas chromatography (GC-MS), HRMS is a powerful tool for identifying this compound in complex mixtures, such as natural extracts from mites, and for confirming its purity after synthesis. oup.comgoogle.com The use of different polarity GC columns can further aid in the separation and identification of these isomers. oup.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, serves as a fundamental analytical method for the identification of functional groups within a molecule. uni-siegen.de These techniques probe the vibrational energy levels of molecular bonds. uni-siegen.deedinst.com While both are forms of vibrational spectroscopy, they operate on different principles and provide complementary information. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the shift in wavelength corresponds to the vibrational modes of the molecule; a vibration is Raman active if it induces a change in the molecule's polarizability. edinst.com
For this compound (whose structure is characterized by an ester functional group and two carbon-carbon double bonds), IR and Raman spectroscopy can definitively identify key structural features.
Expected Vibrational Bands for this compound:
Ester Group (C=O and C-O stretching): The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretch of the formate ester. This typically appears in the region of 1720-1700 cm⁻¹. A strong C-O stretching band would also be expected around 1200-1100 cm⁻¹.
Alkene Groups (C=C and =C-H stretching): The carbon-carbon double bond (C=C) stretches would result in bands in the 1680-1640 cm⁻¹ region. These bands are often weaker in the IR spectrum but can be strong in the Raman spectrum. nih.gov The stretching vibrations of the vinyl (=C-H) bonds are expected to appear above 3000 cm⁻¹.
Alkyl Groups (C-H stretching and bending): The various sp³ hybridized C-H bonds in the methyl and methylene groups of the neryl moiety would produce strong stretching absorption bands in the 2975-2850 cm⁻¹ region of both IR and Raman spectra. Bending vibrations for these groups would be observed in the 1470-1365 cm⁻¹ range.
Formate Group (O-C-H stretching): A characteristic, and often sharp, C-H stretching band for the formate group is expected around 2850-2820 cm⁻¹.
While specific, experimentally-derived IR and Raman spectra for this compound are not widely published in the provided literature, the analysis of its precursor, nerol (B1678202), provides analogous data for the terpene backbone. chemicalbook.comnih.gov The key difference upon esterification to this compound would be the disappearance of the broad O-H stretching band of the alcohol (around 3300 cm⁻¹) and the appearance of the strong C=O stretching band of the ester. chemicalbook.com The combination of IR and Raman spectroscopy provides a comprehensive "fingerprint" for the molecule, allowing for its unambiguous identification and functional group characterization. uni-siegen.de
Chromatographic Methodologies for this compound Research (e.g., GC, HPLC)
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially from complex biological or synthetic mixtures. tandfonline.comresearchgate.net Gas chromatography (GC) is the most prominently cited method due to the volatile nature of this compound. tandfonline.comresearchgate.netgoogle.comtandfonline.com
Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high-resolution separation and definitive identification. researchgate.netoup.comoup.com In typical GC-MS analysis, this compound is identified by comparing its mass spectrum and retention time with that of an authentic, synthesized standard. tandfonline.comgoogle.com The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. nih.gov For instance, GC-MS analysis has been used to confirm the presence of this compound in mite extracts and volatile collections. researchgate.netgoogle.com
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. While less common for a volatile compound like this compound, it is used for the analysis of related, less volatile compounds or for preparative-scale purification. researchgate.net For example, HPLC has been employed in the separation of pheromone components from mite extracts and could be adapted for this compound analysis, particularly if derivatization is employed or if separation from non-volatile matrix components is required. researchgate.net
Development of Separation Methods for this compound Isomers and Related Compounds
A significant analytical challenge in this compound research is its separation from its geometric isomer, geranyl formate, which has the E-configuration at the C2-C3 double bond, in contrast to this compound's Z-configuration. These isomers often co-occur and can have different biological activities, necessitating their accurate separation. researchgate.net
Gas chromatography has proven effective for this separation. The key to resolving these isomers is the use of GC columns with different polarities. google.comoup.com Studies have successfully confirmed the identity of this compound by co-injecting the sample with an authentic standard on two separate columns of differing polarity, such as a non-polar DB-1 (or HP-1) column and a more polar wax-type column (e.g., DB-wax). google.comoup.com The different interactions of the Z and E isomers with the stationary phases of these columns lead to distinct retention times, allowing for their separation and individual identification.
Furthermore, liquid chromatography over adsorbents like Florisil or silica (B1680970) gel is used as a preliminary fractionation step to separate this compound from other compounds in a complex mixture, such as a mite extract, before GC analysis. researchgate.netresearchgate.netresearchgate.net For example, a hexane (B92381) extract of house dust mites was fractionated using liquid chromatography with a hexane:diethyl ether solvent gradient, successfully isolating a fraction containing this compound for subsequent GC-MS analysis. researchgate.netoup.com
Quantitative Analysis of this compound in Complex Mixtures
Accurate quantification of this compound is crucial for understanding its role in biological systems, such as its function as a mite pheromone. google.comresearchgate.net Gas chromatography is the standard method for this purpose. The most common approach is the single-point or multi-point external standard quantification method. google.comoup.com
In this method, a known amount of a pure, synthetic this compound standard is injected into the GC, and its peak area is measured. oup.com The peak area of this compound in the unknown sample (e.g., a mite extract) is then compared to the standard's peak area to calculate its concentration. google.comoup.com This technique has been successfully applied to determine the quantities of this compound in different species and sexes of house dust mites. google.com
| Mite Species | Sex | Amount of this compound per Mite (ng) | Reference |
|---|---|---|---|
| Dermatophagoides farinae | Male | 1.32 ± 0.2 | google.comoup.com |
| Dermatophagoides farinae | Female | 3.3 ± 0.3 | google.comoup.com |
| Dermatophagoides pteronyssinus | Male | 0.5 ± 0.01 | google.comoup.com |
| Dermatophagoides pteronyssinus | Female | 1.13 ± 0.11 | google.comoup.com |
| Tyroborus lini | Male | 0.08 (average) | researchgate.net |
| Tyroborus lini | Female | 0.16 (average) | researchgate.net |
Chiroptical Spectroscopic Methods for this compound Stereochemistry (if applicable)
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for determining the absolute configuration of chiral molecules. nih.govnih.gov These methods rely on the differential interaction of a chiral substance with left and right circularly polarized light. acs.org
However, in the case of this compound, these chiroptical methods are not applicable for stereochemical analysis. This compound is an achiral molecule. nih.gov It does not possess a stereocenter (a carbon atom bonded to four different groups) and therefore does not exhibit optical activity. nih.gov Its stereochemistry is defined by the Z-configuration of the double bond between the C2 and C3 positions. This type of stereoisomerism is known as geometric isomerism or cis-trans isomerism, which does not give rise to enantiomers that rotate plane-polarized light. Therefore, this compound does not produce an ECD or VCD spectrum, and these techniques cannot be used for its analysis.
Biomolecular Interactions and Enzymatic Transformations of Neryl Formate
Mechanistic Studies of Neryl Formate (B1220265) as a Semiochemical
Neryl formate is a monoterpene ester that functions as a semiochemical, a behaviour-modifying chemical, in various arthropod species, particularly within the Acari (mites). google.com Its roles are diverse, acting as both an aggregation pheromone and an alarm pheromone, facilitating complex intra- and interspecies communication. bioone.orgnih.gov
The perception of this compound by arthropods is mediated by olfactory receptors (ORs) located on specialized sensory neurons. fiveable.me While the specific receptor that binds this compound in mites has not been definitively identified in the available literature, the general mechanism of olfactory signal transduction is well understood. genominfo.orgresearchgate.net This process begins when the odorant molecule, this compound, binds to a specific G protein-coupled receptor (GPCR) in the neuronal membrane. fiveable.menih.gov
This binding event induces a conformational change in the receptor protein, which in turn activates an associated G protein (often Gαolf). researchgate.net The activated G protein then stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP). researchgate.net The elevated cAMP levels directly gate ion channels, causing an influx of sodium (Na+) and calcium (Ca2+) ions. researchgate.net This influx depolarizes the neuron, generating an electrical signal that is transmitted to higher processing centers in the arthropod's brain, ultimately resulting in a behavioral response, such as aggregation. researchgate.net The interactions between olfactory receptors and other G protein-coupled receptors can also influence receptor trafficking and signaling pathways. nih.gov
The role of this compound as an aggregation pheromone has been extensively validated through behavioral assays, most notably using Y-tube olfactometers. researchgate.netoup.com These experiments demonstrate a clear, dose-dependent attraction of mites to synthetic this compound.
| Species | Sex | This compound Dose | Assay Type | Observed Response | Significance (P-value) | Source |
|---|---|---|---|---|---|---|
| Dermatophagoides farinae | Male & Female | Chromatographic Fraction | Y-tube Olfactometer | Significant Attraction | P < 0.05 | bioone.orgresearchgate.net |
| Dermatophagoides farinae | Male | 100 ng | Y-tube Olfactometer | Significant Attraction | P < 0.05 | oup.comoup.com |
| Dermatophagoides farinae | Female | 10 ng | Y-tube Olfactometer | Significant Attraction | P < 0.05 | oup.comoup.com |
| Dermatophagoides pteronyssinus | Male | 10 ng | Y-tube Olfactometer | Significant Attraction | P < 0.05 | oup.comoup.com |
| Dermatophagoides pteronyssinus | Female | 10 ng & 100 ng | Y-tube Olfactometer | Significant Attraction | P < 0.05 (10 ng), P < 0.01 (100 ng) | oup.comoup.com |
| Balaustium sp. | Adults | Dose-dependent | Choice Bioassay | Dispersal / Retreat | Not specified | researchgate.net |
| Compound | Concentration (ppm) | Tyrophagus putrescentiae (TP) | Aleuroglyphus ovatus (AO) | Lardoglyphus konoi (LK) | Carpoglyphus lactis (CL) | Dermatophagoides farinae (DF) | Source |
|---|---|---|---|---|---|---|---|
| This compound | 10,000 | - | - | - | - | + | cabidigitallibrary.org |
| 1,000 | + | + | ++ | + | - | ||
| 100 | + | + | + | - | - | ||
| 10 | + | - | - | - | - | ||
| Citral (B94496) | 10,000 | ++ | ++ | ++ | ++ | + | cabidigitallibrary.org |
| 1,000 | ++ | ++ | ++ | ++ | - | ||
| 100 | + | + | + | + | - | ||
| 10 | + | - | - | - | - | ||
| Activity Key: ++ (Strongly Active), + (Active), - (Inactive) |
The influence of this compound extends beyond communication within a single species. It also plays a role in interspecies interactions, particularly as a defensive allomone. nih.govbiologists.com A notable example is observed in the red velvet mite, Balaustium sp. nih.gov These mites often inhabit honeydew-rich environments, which also attract ants that tend to the honeydew-producing aphids and scale insects. biologists.com The mites prey on these same insects. To avoid being attacked by the protective ants, Balaustium sp. releases this compound. nih.govbiologists.com In this context, this compound serves a dual function: it acts as an intraspecies alarm pheromone while simultaneously functioning as an allomonal defense secretion that deters predation by ants. nih.govbiologists.com This chemical defense allows the mites to operate within the ant-aphid mutualism, gaining access to their prey without being attacked by the otherwise aggressive ants. biologists.com
Olfactory Receptor Interactions and Signal Transduction Pathways
Role as an Alarm Pheromone in Arthropods
Enzymatic Biotransformations of this compound (in microbes, plants, insects, etc.)
This compound, a monoterpene ester, is a significant semiochemical in the animal kingdom, particularly among astigmatid mites where it functions as an alarm or aggregation pheromone. researchgate.netoup.compnas.org The biosynthesis and degradation of this compound are governed by specific enzymatic reactions within these organisms. While the complete metabolic fate of this compound is an area of ongoing research, key biotransformation processes have been identified in insects and modeled in microbial systems. These transformations primarily involve synthesis via the mevalonate (B85504) pathway and degradation through hydrolysis.
Baeyer-Villiger Monooxygenases (BVMOs): Research into the biosynthesis of aliphatic formates in mites supports a mechanism involving the Baeyer-Villiger oxidation of aldehydes as the direct precursors. pnas.org This suggests that a currently unidentified Baeyer-Villiger monooxygenase is responsible for converting a neral-like aldehyde into this compound. While the specific gene and enzyme have yet to be isolated in animals, fungal BVMOs have been shown to catalyze the oxidation of aldehydes into formate esters, indicating a plausible enzymatic basis for this pathway.
Dehydrogenases: The precursors to this compound are synthesized via the mevalonate pathway, which involves a series of enzymatic steps. researchgate.net Key enzymes in the biotransformation of related monoterpenes include dehydrogenases such as nerol (B1678202) dehydrogenase and geraniol (B1671447) dehydrogenase, which are responsible for the oxidation of terpene alcohols to their corresponding aldehydes, a critical step in the formation of the neral (B7780846) precursor. researchgate.net
Esterases/Hydrolases: The primary catabolic (breakdown) reaction for this compound is enzymatic hydrolysis. wikipedia.org This process, facilitated by esterase enzymes, cleaves the ester bond to yield nerol and formic acid. This type of reaction is common in the metabolism of terpene esters in various organisms, including fungi like Aspergillus niger, which are known to hydrolyze related compounds such as neryl acetate (B1210297). bibliotekanauki.pl
Formate Dehydrogenase (FDH): Once formic acid is released through hydrolysis, it can be further metabolized. Formate dehydrogenase is a crucial enzyme that oxidizes formate to carbon dioxide. mdpi.comnih.gov This enzyme is widespread in microbes and plants and plays a key role in C1 metabolism and pH homeostasis. researchgate.netresearchgate.net
The table below summarizes the key enzymes and enzyme classes implicated in the metabolism of this compound and its precursors.
| Enzyme/Enzyme Class | Proposed Role in this compound Metabolism | Organism/System Studied |
| Baeyer-Villiger Monooxygenase (BVMO) | Catalyzes the final biosynthetic step: oxidation of an aldehyde precursor to this compound. | Proposed in astigmatid mites; demonstrated in fungi for other formates. pnas.org |
| Nerol Dehydrogenase | Oxidation of nerol to neral, a potential precursor in the biosynthetic pathway. | Studied in bacteria and yeast. researchgate.net |
| Esterase / Hydrolase | Catalyzes the hydrolytic breakdown of this compound into nerol and formic acid. | General biochemical process; observed for related esters in fungi. wikipedia.orgbibliotekanauki.pl |
| Formate Dehydrogenase (FDH) | Oxidation of the formic acid moiety released during hydrolysis. | Studied in E. coli and higher plants. mdpi.comresearchgate.netresearchgate.net |
The metabolic pathways involving this compound encompass both its anabolism (synthesis) and catabolism (breakdown). These pathways are best understood in the context of astigmatid mites, where the compound is actively produced and degraded.
Biosynthetic Pathway: The biosynthesis of this compound in mites is believed to originate from the mevalonate pathway, a fundamental route for the production of all isoprenoids. researchgate.net
Isoprenoid Precursor Synthesis: The pathway begins with simple precursors like acetyl-CoA, leading to the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
Geranyl Pyrophosphate Formation: These five-carbon units are condensed to form the ten-carbon intermediate, geranyl pyrophosphate (GPP). GPP is a critical branch point in monoterpene synthesis and is the last common precursor for both neral and this compound. researchgate.net
Formation of Neryl Moiety: GPP is converted to neryl diphosphate (B83284) (NPP), the direct precursor to the neryl moiety. researchgate.net
Final Oxidation Step: The pathway culminates in a proposed Baeyer-Villiger oxidation reaction. pnas.org In this unusual biochemical step, an aldehyde precursor is oxidized by a monooxygenase enzyme to generate the final this compound ester. This mechanism is distinct from typical esterification reactions that involve the condensation of an alcohol (nerol) and an acid (formic acid). pnas.orgescholarship.org
Catabolic Pathway: The breakdown of this compound is a more straightforward process initiated by enzymatic hydrolysis.
Hydrolysis: The ester bond of this compound is cleaved by an esterase, releasing nerol and formic acid.
Metabolism of Products:
Nerol: The released nerol can be further metabolized through various monoterpenoid degradation pathways, which may involve oxidation, reduction, and conjugation for eventual excretion.
Formic Acid: The formic acid molecule enters the central carbon metabolism. It is typically oxidized by formate dehydrogenase (FDH) to CO2, a reaction that can be coupled to the reduction of cellular electron carriers like NAD+. nih.govresearchgate.net
Identification of Enzymes Catalyzing this compound Metabolism
Advanced Modeling of this compound Interactions with Biological Targets
Computational modeling techniques, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are powerful tools for predicting and understanding the interaction of small molecules like this compound with biological macromolecules. While specific studies on this compound are limited, research on structurally analogous compounds provides a framework for how these methods can be applied.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and intermolecular interactions. While no specific docking studies for this compound were found, research on the closely related compounds geranyl formate and neryl alcohol illustrates the potential of this approach.
In one study, various compounds from lavender essential oil, including geranyl formate and neryl alcohol, were docked against the α2δ subunit of the voltage-gated calcium channel (VGCC), a target for anxiolytic drugs. berkalahayati.orgresearchgate.net The results indicated that these compounds could bind to the same pocket as the known drug pregabalin, interacting with key amino acid residues.
The table below summarizes key findings from this representative docking study.
| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residue |
| Pregabalin (Control) | α2δ subunit of VGCC (7MIY) | -6.8 | Arg217 |
| Geranyl Formate | α2δ subunit of VGCC (7MIY) | -6.6 | Arg217 |
| Neryl Alcohol | α2δ subunit of VGCC (7MIY) | -6.4 | Arg217 |
These findings suggest that geranyl formate, an isomer of this compound, has a comparable predicted binding affinity to the control drug, highlighting its potential as a modulator of the VGCC target. berkalahayati.org Molecular dynamics simulations could further be used to assess the stability of the this compound-protein complex over time, providing a more dynamic picture of the interaction. researchgate.net Such computational approaches are invaluable for screening potential biological targets for this compound and guiding experimental studies.
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org These models can then be used to predict the activity of new or untested molecules.
A study on natural compounds with potential antidepressant effects developed 3D-ALMOND-QSAR models for activity at three key neurological targets: the serotonin (B10506) transporter (SERT), the dopamine (B1211576) D2 receptor, and the 5-hydroxytryptamine receptor 1A (5-HT1A). nih.govnih.gov Among the compounds analyzed was neryl acetate, a structurally similar monoterpene ester to this compound.
The QSAR models were built using molecular descriptors that quantify features like hydrophobicity, electrostatics, and hydrogen bonding potential. The statistical quality of these models demonstrated good predictive power. nih.gov
| QSAR Model Target | Key Molecular Descriptors Used | Statistical Validation | Prediction for Neryl Acetate |
| SERT | Hydrophobicity, Electrostatic, H-bond donor/acceptor | High statistical correlation in the training set. | Predicted to be a ligand. nih.gov |
| Dopamine D2 Receptor | Hydrophobicity, Electrostatic, H-bond donor/acceptor | High statistical correlation in the training set. | Predicted to be a ligand. nih.gov |
| 5-HT1A Receptor | Hydrophobicity, Electrostatic, H-bond donor/acceptor | High statistical correlation in the training set. | Not predicted to be a ligand. nih.gov |
The results predicted that neryl acetate is likely to act as a ligand for both SERT and the D2 receptor. nih.gov This type of QSAR analysis could be directly extended to this compound to predict its potential neuroleptic or other biological activities based on its distinct structural features compared to neryl acetate. By quantifying the impact of the formate group versus the acetate group, QSAR can provide valuable hypotheses for targeted drug discovery and development. nih.gov
Applications of Neryl Formate in Organic Synthesis and Materials Science
Neryl Formate (B1220265) as a Chiral Building Block in Asymmetric Synthesis
Neryl formate and its derivatives are valuable components of the "chiral pool," which comprises readily available, enantiopure compounds from natural sources that serve as starting materials in complex syntheses. wiley.com The inherent chirality and functionality of terpenes and their derivatives, like this compound, allow them to be used as foundational skeletons for building more complex chiral molecules, thereby enhancing the efficiency of total synthesis. wiley.com
The utility of neryl esters in asymmetric synthesis is prominently demonstrated in the development of catalytic reduction methods. Research into palladium-catalyzed asymmetric reduction of allylic esters has utilized neryl derivatives to test and prove the efficacy of novel chiral ligands. uwindsor.ca In these studies, a neryl ester is used as a substrate, and its conversion into a chiral product with high enantiomeric excess serves as a benchmark for the catalyst's performance. For example, the reduction of neryl methyl carbonate using formic acid and a palladium catalyst coordinated with a chiral monophosphine ligand, (R)-MOP-phen, yields the (R)-configured olefin product with a significant 82% enantiomeric excess (ee). uwindsor.ca This demonstrates how the specific stereochemistry of the neryl substrate is crucial for developing and validating new asymmetric reaction methodologies.
Table 1: Asymmetric Reduction of Neryl and Geranyl Carbonates
This table summarizes the results of the palladium-catalyzed asymmetric reduction of neryl and geranyl methyl carbonates using the chiral ligand (R)-MOP-phen, highlighting the enantiomeric excess (ee) and configuration of the resulting product.
| Substrate | Ligand | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Neryl methyl carbonate | (R)-MOP-phen | R | 82% | uwindsor.ca |
| Geranyl methyl carbonate | (R)-MOP-phen | S | 85% | uwindsor.ca |
This application underscores the role of this compound derivatives not just as passive starting materials but as active participants in the discovery and optimization of reactions that are fundamental to modern medicinal and materials chemistry. nih.gov
Use of this compound in Polymer Chemistry and Advanced Materials Development
The unsaturation within the this compound structure presents opportunities for its use in polymer science, both as a precursor to monomers and as a functional additive. solubilityofthings.com
Recent research has focused on converting bio-renewable alcohols, such as nerol (B1678202) (the alcohol precursor to this compound), into functional monomers for polymerization. rsc.org A key strategy involves synthesizing terpenyl glycidyl (B131873) ethers (TGEs) from these alcohols. Specifically, nerol can be converted to neryl glycidyl ether (NerGE), which then acts as a monomer. rsc.org
This NerGE monomer can be copolymerized with other monomers, such as ethylene (B1197577) oxide (EO), through anionic ring-opening polymerization (AROP). This process yields well-defined statistical polyether copolymers with targeted molar masses and low dispersity. rsc.org The incorporation of the neryl-derived unit introduces hydrophobic, unsaturated side chains into the otherwise hydrophilic polyether backbone, allowing for fine-tuning of the polymer's thermal and physical properties. rsc.orgnih.gov The double bonds preserved in the polymer structure are available for further post-polymerization modifications, such as hydrogenation or thiol-ene click reactions, creating multifunctional materials from a bio-based source. rsc.org
Table 2: Properties of Neryl Glycidyl Ether (NerGE) Copolymers
This table presents data on statistical copolymers of ethylene oxide (EO) and neryl glycidyl ether (NerGE), showcasing the control over molecular weight and dispersity.
| Copolymer Composition (EO/NerGE) | Molar Mass ( g/mol ) | Dispersity (Đ) | Reference |
| P(EG₉₅-co-NerGE₅) | 4800 | 1.12 | rsc.org |
| P(EG₉₀-co-NerGE₁₀) | 5400 | 1.13 | rsc.org |
In the development of advanced materials, this compound has been studied as a functional additive in slow-release formulations for pest control. researchgate.net While this application leverages its biological activity as a pheromone, the formulation itself is a subject of materials science. researchgate.net Research has focused on incorporating this compound into wax and silicate (B1173343) particles to create a powder formulation that provides a controlled, slow release of the compound. This work represents the development of a specialized material where this compound is the active component, and the material matrix (wax/silicate) is designed to control its delivery and stability. researchgate.net
Monomer or Precursor in Polymerization Reactions
This compound in Reaction Methodologies Development
Beyond its role as a building block, this compound and its derivatives are instrumental in the broader development of chemical reaction methodologies.
The physical properties of this compound suggest its potential as a specialized solvent, although specific studies dedicated to this application are not widely documented. As an ester, it is a polar aprotic molecule. Its physical state as a liquid over a broad temperature range, with a boiling point of 113-114 °C at reduced pressure (15 mmHg), indicates its suitability for reactions conducted at elevated temperatures. nih.gov
It is insoluble in water but likely soluble in non-polar organic solvents like hexane (B92381) and toluene. solubilityofthings.comnih.gov This differential solubility is a key property for a solvent used in biphasic systems or for reactions requiring a non-aqueous, moderately polar environment. While esters are known to be stable and effective solvents for many organic reactions, the specific influence of the terpene moiety of this compound on reaction outcomes remains an area for further academic exploration. scielo.br
Table 3: Physical Properties of this compound Relevant to Solvent Use
This table lists key physical properties of this compound that are pertinent to its potential application as a chemical solvent.
| Property | Value | Reference |
| Physical State | Colorless to pale yellow liquid | nih.gov |
| Boiling Point | 113-114 °C @ 15 mmHg | nih.gov |
| Water Solubility | Insoluble | nih.gov |
| LogP (Octanol/Water Partition Coefficient) | 3.250 | nih.gov |
| Density | 0.916-0.917 g/cm³ (15 °C) | nih.gov |
This compound and related neryl esters serve as critical reagents in the development of new catalytic systems. As discussed previously, the palladium-catalyzed asymmetric reduction of allylic esters like neryl carbonate uses formic acid as the reducing agent. uwindsor.ca In this context, the neryl ester is the key substrate (reagent) upon which the new catalytic method is tested and optimized. The reaction's success, measured by yield and enantioselectivity, directly reflects the utility of the chiral ligand and the reaction conditions. The distinct results obtained from neryl (Z-isomer) versus geranyl (E-isomer) esters further help in elucidating the mechanism of the catalytic cycle and the influence of substrate geometry on stereochemical outcomes. uwindsor.ca This use of neryl esters is therefore fundamental to advancing the field of asymmetric catalysis. uwindsor.ca
Theoretical and Computational Chemistry Studies on Neryl Formate
Quantum Chemical Calculations of Neryl Formate (B1220265) Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to understanding the electronic nature of molecules. For neryl formate, these calculations reveal how electrons are distributed across the molecule, which is fundamental to its chemical behavior and reactivity.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions.
For this compound, the HOMO is expected to be localized around the electron-rich carbon-carbon double bonds (C=C) of the neryl backbone and the oxygen atoms of the formate group, which possess lone pairs. These regions are the most likely sites for electrophilic attack. The LUMO is likely centered on the antibonding π* orbital of the carbonyl group (C=O) in the formate ester, making this carbon atom susceptible to nucleophilic attack.
A hypothetical DFT calculation for this compound would yield specific energy values for these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: The following data are illustrative examples derived from typical DFT calculations for similar organic esters and are intended to represent the type of results obtained from such an analysis.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO; relates to chemical stability and reactivity. |
An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is mapped onto a surface of constant electron density, using a color spectrum to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are attractive to positive charges (electrophiles). Blue regions denote positive electrostatic potential, representing electron-poor areas attractive to negative charges (nucleophiles).
In this compound, an ESP map would show a significant region of negative potential (red) around the carbonyl oxygen of the formate group due to its high electronegativity and lone pairs of electrons. The C=C double bonds in the neryl chain would also exhibit a degree of negative potential. In contrast, a region of positive potential (blue) would be expected around the hydrogen atom of the formate group (H-C=O) and, to a lesser extent, the hydrogen atoms on the carbon backbone.
This analysis is crucial for predicting non-covalent interactions, such as how this compound might bind to an olfactory receptor in its role as a pheromone.
Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound Note: These charge values are representative examples based on typical quantum chemical calculations for ester compounds and serve to illustrate expected charge distribution.
| Atom | Element | Illustrative Mulliken Charge (e) | Predicted ESP Region |
| O (carbonyl) | Oxygen | -0.55 | Strongly Negative (Red) |
| O (ether) | Oxygen | -0.40 | Negative (Orange/Yellow) |
| C (carbonyl) | Carbon | +0.60 | Positive (Blue/Green) |
| H (formyl) | Hydrogen | +0.15 | Moderately Positive (Green) |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Conformational Analysis of this compound via Computational Methods
This compound is a flexible molecule due to the presence of several rotatable single bonds (C-C and C-O). Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. Methods like molecular mechanics (using force fields such as MMFF) and more accurate quantum mechanical calculations (DFT) are employed for this purpose.
The analysis involves systematically rotating the dihedral angles of key bonds and calculating the potential energy for each resulting geometry. This process generates a potential energy surface, where the low-energy valleys correspond to stable conformers. For this compound, the most significant rotations would be around the C-O bond of the ester linkage and the C-C single bonds of the terpene backbone. The results of such an analysis are crucial for understanding which shapes the molecule predominantly adopts, which in turn influences its biological activity and spectroscopic properties.
Reaction Pathway Modeling for this compound Transformations
Computational chemistry can model the entire course of a chemical reaction, providing a detailed, step-by-step mechanism. This includes identifying reactants, products, and high-energy transition states that connect them. For this compound, this could be applied to model reactions such as its hydrolysis back to nerol (B1678202) and formic acid or its biosynthesis.
For instance, modeling the acid-catalyzed hydrolysis would involve calculating the energy profile of the reaction pathway. This would show the initial interaction of a hydronium ion with the carbonyl oxygen, the subsequent nucleophilic attack by a water molecule, the formation of a tetrahedral intermediate, and finally, the cleavage of the C-O bond to release nerol and formic acid. DFT calculations can determine the activation energies for each step, revealing the rate-determining step of the reaction. Isotopic labeling studies have suggested that the biosynthesis of some aliphatic formates in mites occurs via a Baeyer–Villiger oxidation mechanism, a pathway that could be modeled computationally to understand the enzymatic process at a molecular level.
Prediction of Spectroscopic Properties of this compound (e.g., computational NMR, IR)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. vdoc.pub
Computational IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. Each peak in an experimental IR spectrum corresponds to a specific vibrational mode (e.g., stretching, bending). By calculating these frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. For this compound, key predicted peaks would include a strong C=O stretching frequency for the ester carbonyl group (typically around 1720-1740 cm⁻¹), C-O stretching frequencies, and C=C stretching frequencies for the double bonds in the neryl chain. thegoodscentscompany.com
Computational NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using quantum chemical methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculations provide a theoretical chemical shift for each carbon (¹³C NMR) and proton (¹H NMR) nucleus in the molecule. These predicted values can then be compared to experimental data to confirm structural assignments. thegoodscentscompany.com Since chemical shifts are sensitive to the molecule's conformation, calculations are often performed on several low-energy conformers, and the results are Boltzmann-averaged to produce a final predicted spectrum that accounts for the conformational flexibility.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound Note: The calculated values are illustrative and represent typical outcomes from DFT calculations. Experimental values are approximate ranges for the given functional groups.
| Spectroscopic Data | Functional Group | Calculated Value | Typical Experimental Range |
| IR Frequency (cm⁻¹) | C=O Stretch (Ester) | 1735 | 1720-1750 |
| ¹³C NMR Shift (ppm) | C=O Carbon | 161.5 | 160-165 |
| ¹H NMR Shift (ppm) | H-C=O Proton | 8.10 | 8.0-8.2 |
Environmental Research on Neryl Formate Degradation Pathways
Photodegradation Mechanisms of Neryl Formate (B1220265) in the Environment
Photodegradation involves the breakdown of chemical compounds by light energy, primarily ultraviolet (UV) radiation from the sun. While specific studies on neryl formate are limited, its degradation can be inferred from the known photoreactivity of terpenoids and esters. cnr.itnih.gov
The primary mechanisms for the photodegradation of this compound in the environment are expected to be direct photolysis and indirect photo-oxidation.
Direct Photolysis: this compound may directly absorb UV radiation, leading to the excitation of its electrons. This excited state can result in the cleavage of chemical bonds, particularly within the formate ester group or the unsaturated carbon-carbon bonds of the nerol (B1678202) backbone. However, this process is dependent on the molecule's ability to absorb light at environmentally relevant wavelengths.
Indirect Photo-oxidation: This is often the more significant pathway in natural environments. nih.gov It involves photosensitizing agents, such as dissolved organic matter (e.g., humic and fulvic acids) in water, which absorb sunlight and transfer the energy to create highly reactive oxygen species (ROS). nih.gov These species include singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂⁻). These ROS can then attack the this compound molecule. The double bonds in the terpene structure are particularly susceptible to attack by hydroxyl radicals and ozone, leading to the formation of a variety of oxidized products, including alcohols, aldehydes, ketones, and smaller carboxylic acids. nih.gov In the atmosphere, volatile monoterpenes are known to react rapidly with hydroxyl radicals, ozone, and nitrate (B79036) radicals, leading to lifetimes of minutes to hours. nih.gov
The degradation process can lead to the formation of various intermediate products before eventual mineralization to carbon dioxide and water. cnr.itnih.gov
Biodegradation of this compound in Environmental Matrices
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a primary pathway for the removal of organic compounds from the environment. mdpi.com For this compound, being an ester of a natural alcohol (nerol) and a simple acid (formic acid), biodegradation is expected to be a significant degradation route in soil and aquatic systems. ias.ac.infrontiersin.org
The process is highly dependent on the presence of competent microbial communities and environmental conditions like temperature, pH, oxygen availability, and nutrient levels. mdpi.com Studies on botanical pesticides, which include many terpenoid compounds, indicate that microbial-mediated processes are the predominant degradation pathway in soils. mdpi.com
The microbial degradation of this compound is predicted to occur in a two-step process, initiated by the cleavage of the ester bond.
Ester Hydrolysis: The first step is the enzymatic hydrolysis of the formate ester linkage, catalyzed by esterase enzymes, which are common in a wide range of microorganisms. This reaction breaks the molecule into its constituent parts: nerol and formic acid. ias.ac.in
This compound + H₂O → Nerol + Formic Acid
Metabolism of Hydrolysis Products:
Formic Acid: Formic acid is a simple one-carbon carboxylic acid that is readily metabolized by many microorganisms and can be quickly assimilated into central metabolic pathways or oxidized to carbon dioxide. ias.ac.in
Nerol: Nerol is an acyclic monoterpene alcohol. Its degradation has been studied in various bacteria, particularly of the genus Pseudomonas. frontiersin.org The aerobic degradation pathway typically proceeds through the oxidation of the primary alcohol group to an aldehyde (neral) and then to a carboxylic acid (geranic acid). ias.ac.infrontiersin.org This is followed by a series of reactions analogous to the β-oxidation of fatty acids. mdpi.com The process involves the formation of a CoA-thioester, carboxylation, hydration, and cleavage, ultimately breaking the carbon skeleton down into smaller molecules like acetyl-CoA, which can enter the citric acid cycle for energy production. nih.govfrontiersin.org
Under anaerobic conditions, such as in deeper soil layers or sediments, monoterpenes can also be degraded by denitrifying bacteria. nih.gov The initial activation reactions under anaerobic conditions differ from aerobic pathways but eventually lead to intermediates that can be channeled into central metabolism. nih.gov
Table 1: Predicted Microbial Degradation Products of this compound
| Initial Compound | Primary Metabolites | Secondary Metabolites | Final Products |
| This compound | Nerol, Formic Acid | Neral (B7780846), Geranic Acid, Acetyl-CoA | Carbon Dioxide, Water, Biomass |
Environmental Mobility and Fate of this compound (academic study of transport mechanisms)
The environmental mobility and ultimate fate of a chemical are governed by its physical and chemical properties and its interactions with different environmental compartments (air, water, soil, and sediment). bayer.com
Table 2: Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Fate | Source |
| Molecular Formula | C₁₁H₁₈O₂ | - | chemicalbook.com |
| Molecular Weight | 182.26 g/mol | - | chemicalbook.com |
| Boiling Point | 113-114 °C @ 15 mmHg | High volatility, likely to partition to the atmosphere. | nih.gov |
| Water Solubility | Insoluble (23.73 mg/L @ 25°C, est.) | Low mobility in water; tends to adsorb to organic matter or volatilize. | nih.gov |
| LogP (Octanol-Water Partition Coeff.) | 3.25 - 3.71 | Indicates a tendency to bioaccumulate in fatty tissues and adsorb to soil organic carbon. | chemicalbook.comnih.gov |
| Vapor Pressure | High (inferred from boiling point) | Significant transport in the vapor phase; volatilization from soil and water is a key process. | bayer.com |
Based on these properties, the following transport mechanisms and fate can be predicted:
Volatilization: Due to its high volatility and low water solubility, a primary transport pathway for this compound is volatilization into the atmosphere from soil and water surfaces. bayer.com Monoterpenes as a class are known to be released from vegetation in large quantities and exist primarily in the air. bayer.com
Atmospheric Fate: Once in the atmosphere, this compound will undergo rapid photo-oxidative degradation by reacting with hydroxyl radicals, ozone, and other atmospheric oxidants. nih.gov This leads to a short atmospheric half-life.
Adsorption in Soil and Sediment: The compound's low water solubility and moderate LogP value suggest that in aquatic or soil environments, it will preferentially partition from water to the organic fraction of soil and sediment. bayer.com This reduces its mobility in groundwater but makes it available for soil-based microbial degradation.
Leaching: Due to its insolubility in water, the potential for this compound to leach through the soil profile into groundwater is considered low. Its movement will be retarded by adsorption to soil particles.
Bioaccumulation: The LogP value is in a range that suggests a potential for bioaccumulation in aquatic organisms. However, its susceptibility to rapid metabolism and degradation may limit the extent of long-term bioaccumulation.
Historical Perspectives and Emerging Research Avenues for Neryl Formate
Evolution of Academic Research on Neryl Formate (B1220265) and its Semiochemical Roles
The scientific journey of neryl formate began with its identification as a key mediator of chemical communication in mites. Initial research in the 1970s pinpointed this compound as an alarm pheromone in the mold mite, Tyrophagus putrescentiae, a discovery that opened the door to understanding the chemical ecology of astigmatid mites. maximizemarketresearch.comresearchgate.net This foundational work established the compound as a signal released in response to disturbance, causing other mites to disperse.
Subsequent studies expanded the known role of this compound as an alarm pheromone across a range of related species. Research identified its function in the bulb mite, Rhizoglyphus robini, as well as in other mites like Rhizoglyphus setosus and Histiogaster rotundus. These findings suggested that this compound was a relatively common component in the chemical language of this group of arthropods, often acting as a non-species-specific alarm signal. oup.com
A significant evolution in the understanding of this compound's function came with research on medically important house dust mites. In 2010, studies unequivocally identified this compound as the airborne aggregation pheromone for both the American house dust mite (Dermatophagoides farinae) and the European house dust mite (Dermatophagoides pteronyssinus). ontosight.airesearchgate.net This was a pivotal moment, demonstrating that the compound's role was more complex than previously thought, capable of attracting and causing mites to cluster. This discovery was confirmed using a combination of techniques, including gas chromatography-mass spectrometry (GC-MS), dynamic headspace collection to capture the volatile compounds released by live mites, and Y-tube olfactometer bioassays to prove its behavioral activity. ontosight.aigoogle.com
Further research has revealed a dose-dependent duality in its function; low concentrations of this compound act as an attractant, promoting aggregation, while higher concentrations can elicit a repulsive or alarm response. researchgate.netijagbio.com Investigations into its production have also shown quantitative differences between sexes in some species, with females often producing more of the compound than males. ontosight.aigoogle.comnih.gov More recently, scientific focus has shifted towards its biosynthesis, with studies indicating an unusual pathway involving a Baeyer–Villiger oxidation of corresponding aldehydes, a mechanism not commonly observed in animals. maximizemarketresearch.com
This evolution of research from identifying a simple alarm pheromone to uncovering a multi-functional aggregation signal with a unique biosynthetic origin highlights the compound's complex role in mite ecology.
Table 1: Documented Semiochemical Roles of this compound in Various Mite Species
| Mite Species | Family | Identified Role | Key Findings |
| Tyrophagus putrescentiae (Mold Mite) | Acaridae | Alarm Pheromone | First species in which this compound was identified as an alarm pheromone. maximizemarketresearch.comresearchgate.net |
| Rhizoglyphus robini (Bulb Mite) | Acaridae | Alarm Pheromone | Confirmed as an alarm pheromone, expanding its known function in agriculturally relevant mites. nfdi4chem.de |
| Tyroborus lini | Acaridae | Alarm Pheromone | Effective at low doses (0.05–1 ng); recovery of the pheromone after discharge can take up to seven days. nih.gov |
| Histiogaster rotundus | Acaridae | Alarm Pheromone | Further established the widespread role of this compound as an alarm signal among acarid mites. |
| Dermatophagoides farinae (American House Dust Mite) | Pyroglyphidae | Aggregation Pheromone | Attracts both males and females at low concentrations (e.g., 10 ng), promoting clustering. oup.comontosight.ai |
| Dermatophagoides pteronyssinus (European House Dust Mite) | Pyroglyphidae | Aggregation Pheromone | Functions as an airborne aggregation pheromone, similar to its role in D. farinae. oup.comontosight.ai |
| Balaustium sp. (Velvet Mite) | Erythraeidae | Alarm Pheromone | Identified as a component of the alarm pheromone, causing a repellent, dispersal response upon contact. nih.gov |
Current Challenges and Unexplored Areas in this compound Research
Despite decades of research, significant questions and challenges remain in the study of this compound. A primary challenge lies in fully understanding its dual functionality. The dose-dependent switch from an aggregation pheromone at low concentrations to an alarm pheromone at high concentrations has been observed but is not yet fully characterized across all relevant species. researchgate.netijagbio.com The precise ecological triggers that dictate the concentration released and the subsequent behavioral shift are still an area of active investigation.
The molecular mechanisms underlying both the production and perception of this compound are largely unexplored. While a Baeyer–Villiger oxidation pathway has been proposed for its biosynthesis, the specific enzymes catalyzing this reaction in mites have not been identified. maximizemarketresearch.cominrae.frbiorxiv.org This represents a significant gap in understanding how mites produce this critical semiochemical. Similarly, the olfactory receptors responsible for detecting this compound remain unknown. nih.gov Identifying these receptors is crucial for elucidating the complete signal transduction cascade, from chemical detection to behavioral output, at the molecular level. The lack of comprehensive genomic and transcriptomic data for many mite species poses a major hurdle to identifying these key genes and proteins. inrae.frbiorxiv.org
Another unexplored area is the compound's role within a broader chemical and ecological context. Mites release a complex blend of volatile compounds, and the interaction of this compound with other pheromones (such as sex or other aggregation pheromones) is not well understood. nih.gov How these signals are integrated by the mite's nervous system to produce a coherent behavioral response is a significant open question. Furthermore, the role of this compound in interspecific interactions, such as its effect on predators or competitors, remains an important but understudied field. google.com
Finally, translating laboratory findings into practical applications presents its own set of challenges. While this compound shows great potential for "lure-and-kill" or monitoring strategies for pest mites, optimizing these systems for real-world environments is difficult. oup.comgoogle.com Determining the effective dispersal distance, optimal concentration, and longevity of synthetic lures in complex settings like a home or an agricultural field requires further semi-field and field testing. oup.com
Future Directions and Interdisciplinary Research Opportunities for this compound
The future of this compound research is poised for significant advancements through interdisciplinary collaboration. Progress in genomics, proteomics, and neurobiology will be essential to address the current challenges and unlock the full potential of this semiochemical.
A primary future direction is the complete elucidation of the biosynthetic and perceptual pathways at a molecular level. This will require a synergistic approach combining chemical ecology with molecular biology and bioinformatics. By sequencing the genomes and transcriptomes of key mite species, researchers can identify candidate genes for the enzymes involved in formate biosynthesis and for the specific olfactory receptors that bind to this compound. inrae.frbiorxiv.org Functional characterization of these proteins, for instance through expression in heterologous systems, will provide definitive proof of their roles.
Understanding the neural processing of this compound signals is another key frontier. Collaboration between chemical ecologists and neurobiologists could map the neural circuits that are activated upon pheromone detection and trace how these signals are processed to trigger distinct behaviors like aggregation or alarm. mdpi.com This could involve advanced imaging techniques to visualize neural activity in the mite brain in response to varying concentrations of the pheromone.
From an ecological perspective, future research should focus on the compound's role in complex, multi-trophic systems. researchgate.net Studies are needed to investigate how predators, parasites, and competing mite species perceive and respond to this compound. This broader ecological understanding is crucial for predicting the potential non-target effects of using this compound in pest management and for appreciating its full role in shaping arthropod communities.
The development of practical applications will also benefit greatly from interdisciplinary efforts. Chemical engineers and material scientists can collaborate to design novel controlled-release dispensers that optimize the longevity and efficacy of this compound-based lures. oup.com Furthermore, synthetic chemists can create and screen analogues of this compound to probe structure-activity relationships, potentially leading to the development of more potent or species-specific attractants. Finally, the field of synthetic biology offers the opportunity to engineer microorganisms to produce this compound sustainably and cost-effectively, which would be a significant step towards its widespread commercial use in integrated pest management programs. frontiersin.orgnih.gov
Table 2: Future Research Directions and Potential Interdisciplinary Collaborations
| Research Area | Key Questions | Required Disciplines | Potential Outcomes |
| Molecular Biology & Genomics | What genes and enzymes are responsible for this compound biosynthesis and perception? | Chemical Ecology, Molecular Biology, Genomics, Bioinformatics | Identification of biosynthetic enzymes and olfactory receptors; new targets for mite control. inrae.fr |
| Neurobiology | How does the mite's nervous system process this compound signals to produce different behaviors? | Neurobiology, Chemical Ecology, Electrophysiology | Understanding of neural circuits for pheromone-mediated behavior. mdpi.com |
| Ecosystem Ecology | What is the role of this compound in interactions with predators, parasites, and competitors? | Ecology, Chemical Ecology, Behavioral Science | A holistic view of the compound's ecological function and potential non-target effects. researchgate.netgoogle.com |
| Biotechnology & Pest Management | How can we design effective and long-lasting lures for mite control? | Engineering, Material Science, Entomology | Optimized "lure-and-kill" or monitoring systems for agricultural and medical pests. oup.comgoogle.com |
| Synthetic Chemistry & Biology | Can we create more potent analogues or produce this compound biologically? | Organic Chemistry, Synthetic Biology, Microbiology | Development of novel, more effective semiochemicals and sustainable production methods. frontiersin.org |
Q & A
Q. How should researchers address ethical concerns in studies involving this compound’s bioactivity (e.g., animal testing)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
